molecular formula C17H22ClNO3S B5572337 (1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol

(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol

Cat. No. B5572337
M. Wt: 355.9 g/mol
InChI Key: IBVQGMQNPKLNBE-CABCVRRESA-N
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Description

The chemical synthesis and properties of sulfur-containing organic compounds, including thiochromones and their derivatives, have been extensively studied due to their significant biological activities and potential applications in medicinal chemistry. These compounds often exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Synthesis Analysis

Lawesson’s reagent is widely used for the synthesis of sulfur-containing compounds, including thiazolidinones and thiochromones. It facilitates the thionation process, allowing for the introduction of sulfur atoms into organic molecules, thereby altering their chemical and physical properties for potential medicinal use (Larik et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfur-containing compounds, including thiochromones, is crucial in determining their chemical reactivity and biological activity. These compounds can undergo various chemical transformations, offering a versatile platform for the development of new pharmacologically active agents. The structure-activity relationship (SAR) of these compounds provides insights into how different functional groups and molecular conformations influence their biological effects (Sosnovskikh, 2018).

Chemical Reactions and Properties

Sulfur-containing compounds like thiochromones participate in a variety of chemical reactions, including cyclizations, rearrangements, and the formation of heterocyclic compounds. These reactions are pivotal for synthesizing novel compounds with enhanced biological activities. The chemical versatility of these molecules is a key factor in their potential as medicinal agents (Larik et al., 2017).

Scientific Research Applications

Antimicrobial Applications

  • Compounds related to the structure of interest have been synthesized and evaluated for their antimicrobial properties. For instance, formazans derived from a Mannich base with related structural motifs showed moderate activity against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
  • Another study synthesized spiroheterocyclic pyrylium salts with antimicrobial properties, indicating the potential of such compounds in combating microbial infections (Al-Ahmadi & El-zohry, 1995).

Synthetic Applications and Methodologies

  • Research has also focused on the synthesis of complex molecular structures using related compounds as precursors or intermediates. For example, a method for regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes from a trimethylenemethane dianion synthon was developed, showcasing the versatility of these compounds in synthetic organic chemistry (Alonso et al., 2005).

Analgesic and Anti-inflammatory Properties

  • Some related compounds have been explored for their potential in medical applications, including analgesic and anti-inflammatory activities. A study on substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters revealed promising results in this regard, highlighting the therapeutic potential of such chemicals (Attimarad & Bagavant, 1999).

Enantiodivergent Synthesis

  • The enantiodivergent synthesis of bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions demonstrates the chemical versatility and potential applications of related compounds in producing enantiomerically pure substances, which is crucial in drug development (Conde et al., 2015).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO3S/c1-22-15-10-14(20)17(15)6-8-19(9-7-17)16(21)11-23-13-4-2-12(18)3-5-13/h2-5,14-15,20H,6-11H2,1H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVQGMQNPKLNBE-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C12CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](C12CCN(CC2)C(=O)CSC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)sulfanyl-1-[(1R,3S)-1-hydroxy-3-methoxy-7-azaspiro[3.5]nonan-7-yl]ethanone

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